IKD-8344

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

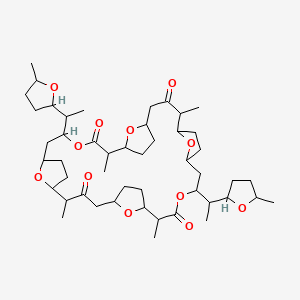

2,9,18,25-tetramethyl-12,28-bis[1-(5-methyloxolan-2-yl)ethyl]-11,27,33,34,35,36-hexaoxapentacyclo[28.2.1.15,8.114,17.121,24]hexatriacontane-3,10,19,26-tetrone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H76O12/c1-25-9-15-41(53-25)29(5)45-23-35-13-17-39(57-35)27(3)37(49)22-34-12-20-44(56-34)32(8)48(52)60-46(30(6)42-16-10-26(2)54-42)24-36-14-18-40(58-36)28(4)38(50)21-33-11-19-43(55-33)31(7)47(51)59-45/h25-36,39-46H,9-24H2,1-8H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXPYTLCDIMCGEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(O1)C(C)C2CC3CCC(O3)C(C(=O)CC4CCC(O4)C(C(=O)OC(CC5CCC(O5)C(C(=O)CC6CCC(O6)C(C(=O)O2)C)C)C(C)C7CCC(O7)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H76O12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

845.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to IKD-8344

Abstract

This compound is a naturally occurring macrocyclic dilactone with a complex chemical structure, identified as a promising therapeutic candidate due to its diverse biological activities. Isolated from Spirillospora sp., this compound has demonstrated potent cytotoxic, antifungal, and anthelmintic properties in preclinical studies. This document provides a comprehensive technical overview of this compound, including its chemical properties, observed biological activities with corresponding quantitative data, and detailed experimental methodologies. Furthermore, it visualizes the current understanding of its synergistic interactions and experimental workflows.

Introduction

This compound is a macrodiolide antibiotic originally isolated from an actinomycete species.[1][2][3] Its molecular formula is C48H76O12, and it has a molecular weight of 845.1 g/mol .[1][2] The compound is characterized as a macrocyclic dilactone and has garnered significant interest for its broad spectrum of bioactivity.[1][2][3] This guide synthesizes the available technical data on this compound to serve as a foundational resource for ongoing research and development efforts.

Chemical Properties

| Property | Value | Reference |

| Chemical Formula | C48H76O12 | [1][2] |

| Molecular Weight | 845.1 g/mol | [2] |

| CAS Number | 129046-69-1 | [1] |

| Class | Macrocyclic Dilactone | [1][2][3] |

| Solubility | Soluble in DMSO, Ethanol, Methanol | [2][3] |

| Storage | -20°C | [1][2] |

Biological Activities and Quantitative Data

This compound has demonstrated significant activity across three main areas: oncology, mycology, and parasitology. The following tables summarize the key quantitative findings from preclinical research.

Cytotoxic Activity

This compound exhibits potent cytotoxicity against murine leukemia cells.

| Cell Line | IC50 (ng/mL) | Reference |

| L5178Y Murine Leukemia | 0.54 | [1][3] |

Antifungal Activity

The compound is a selective inhibitor of the mycelial form of Candida albicans.

| Organism | MIC (µg/mL) | Activity | Reference |

| Candida albicans (mycelial form) | 6.25 | Growth Inhibition | [1][2][3] |

Antimicrobial Synergy

This compound potentiates the activity of polymyxin B against the multidrug-resistant bacterium Burkholderia cenocepacia.

| Organism | Compound Combination | Effect | Reference |

| Burkholderia cenocepacia | This compound + Polymyxin B | Potentiation of Polymyxin B activity | [1][2] |

Anthelmintic Activity

This compound has shown activity against the parasitic nematode Trichinella spiralis both in laboratory settings and in living organisms.

| Organism | Activity | Reference |

| Trichinella spiralis | In vitro and in vivo activity | [1][2] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard practices and inferences from the available literature.

Cytotoxicity Assay against L5178Y Murine Leukemia Cells

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against L5178Y cells.

Methodology:

-

Cell Culture: L5178Y cells are cultured in a suitable medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO2.

-

Compound Preparation: A stock solution of this compound is prepared in DMSO and serially diluted to various concentrations with the culture medium.

-

Assay Procedure:

-

Cells are seeded into 96-well plates at a density of 5 x 10^4 cells/well.

-

The cells are exposed to the serially diluted this compound concentrations.

-

A vehicle control (DMSO) and a positive control (a known cytotoxic agent) are included.

-

The plates are incubated for 48-72 hours.

-

-

Viability Assessment: Cell viability is assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or resazurin assay. The absorbance is read using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Antifungal Susceptibility Testing against Candida albicans

Objective: To determine the minimum inhibitory concentration (MIC) of this compound required to inhibit the mycelial growth of C. albicans.

Methodology:

-

Inoculum Preparation: C. albicans is grown in a yeast-promoting medium (e.g., YPD broth) overnight. The cells are then washed and resuspended in a hyphae-inducing medium (e.g., RPMI-1640) to a standardized concentration.

-

Microdilution Assay:

-

The assay is performed in 96-well microtiter plates.

-

This compound is serially diluted in the hyphae-inducing medium.

-

The standardized fungal inoculum is added to each well.

-

The plates are incubated at 37°C for 24-48 hours to allow for hyphal growth.

-

-

MIC Determination: The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of visible mycelial growth compared to the drug-free control well. This can be assessed visually or by measuring the optical density.

Synergy Testing with Polymyxin B against Burkholderia cenocepacia

Objective: To evaluate the synergistic antimicrobial effect of this compound in combination with polymyxin B.

Methodology:

-

Checkerboard Assay:

-

A two-dimensional checkerboard dilution is set up in 96-well plates.

-

This compound is serially diluted along the x-axis, and polymyxin B is serially diluted along the y-axis.

-

A standardized inoculum of B. cenocepacia is added to each well.

-

The plates are incubated at 37°C for 18-24 hours.

-

-

Data Analysis: The Fractional Inhibitory Concentration Index (FICI) is calculated to determine the nature of the interaction. The FICI is calculated as follows: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).

-

FICI ≤ 0.5: Synergy

-

0.5 < FICI ≤ 4.0: Additive/Indifference

-

FICI > 4.0: Antagonism

-

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to the study of this compound.

Caption: Workflow for determining the cytotoxic activity of this compound.

Caption: Synergistic interaction of this compound and Polymyxin B.

Conclusion

This compound is a compelling natural product with a range of biological activities that warrant further investigation. Its potent cytotoxic effects against cancer cells, selective inhibition of fungal pathogens, and ability to synergize with existing antibiotics highlight its potential as a versatile therapeutic agent. The detailed experimental protocols and conceptual workflows provided in this guide are intended to facilitate future research into the mechanisms of action and potential clinical applications of this compound. Further studies are essential to elucidate the specific molecular targets and signaling pathways modulated by this compound to fully realize its therapeutic promise.

References

In-Depth Technical Guide to IKD-8344: A Macrocyclic Dilactone with Diverse Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

IKD-8344 is a naturally occurring macrocyclic dilactone with the chemical formula C48H76O12. First isolated from an actinomycete species, this complex molecule has demonstrated a range of biological activities, including cytotoxic, antifungal, and synergistic antibacterial effects. This technical guide provides a comprehensive overview of the chemical structure, synthesis, and known biological functions of this compound, presenting quantitative data in a structured format and detailing available experimental methodologies. While the precise molecular mechanisms and signaling pathways of this compound are not yet fully elucidated, this document summarizes the current state of knowledge to support further research and development efforts.

Chemical Structure and Properties

This compound is characterized by a complex 36-membered macrocyclic dilactone core structure. Key identifiers and properties are summarized in the table below.

| Property | Value |

| Chemical Formula | C48H76O12 |

| Molecular Weight | 845.1 g/mol |

| CAS Number | 129046-69-1 |

| General Classification | Macrocyclic Dilactone |

| Appearance | Solid |

| Solubility | Soluble in DMSO, ethanol, and methanol. |

| SMILES | C[C@H]1CC--INVALID-LINK--C--INVALID-LINK--[C@H]1C(=O)O--INVALID-LINK--C">C@@HC[C@@H]2OC(C--INVALID-LINK--C(=O)O--INVALID-LINK--C">C@HC[C@@H]3OC1C[C@H]3C)C[C@H]2C |

| InChI Key | MXPYTLCDIMCGEQ-XXWADCRTSA-N |

Synthesis

An enantioselective total synthesis of this compound was successfully achieved by Zou and Wu in 2012. The synthesis is notable for its convergent approach and a key step involving the concurrent formation of three tetrahydrofuran (THF) rings from a linear polyketide precursor. This was accomplished through an intramolecular O-alkylation of mesylates.[1] While the full, step-by-step protocol is detailed in the original publication, the overall strategy provides a viable route for obtaining this complex natural product for further study.

Biological Activity and Quantitative Data

This compound has demonstrated significant biological activity across several therapeutic areas. The following tables summarize the key quantitative findings from published research.

Table 1: Anticancer Activity

| Cell Line | Assay Type | Endpoint | Result (IC50) | Reference |

| L5178Y (murine leukemia) | Cytotoxicity Assay | IC50 | 0.54 ng/mL | Minami, Y., et al. Tetrahedron Lett.33 , 7373-7376 (1992). |

Table 2: Antifungal Activity

| Fungal Species | Assay Type | Endpoint | Result (MIC) | Reference |

| Candida albicans (mycelial form) | Mycelial Growth Inhibition | MIC | 6.25 µg/mL | Hwang, E.I., et al. J. Microbiol. Biotechnol.15 , 909-912 (2005). |

Table 3: Synergistic Antibacterial Activity

| Bacterial Species | Combination Agent | Assay Type | Endpoint | Result | Reference |

| Burkholderia cenocepacia | Polymyxin B | Synergy Screen | Inhibition of growth with Polymyxin B | At 1 µg/mL, this compound potentiated the activity of Polymyxin B.[2] | Loutet, S.A., et al. Int. J. Antimicrob. Agents46 , 376-380 (2015).[2] |

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of research findings. The following sections outline the methodologies employed in the key studies of this compound.

Cytotoxicity Assay against L5178Y Murine Leukemia Cells

While the original publication by Minami et al. does not provide a detailed protocol, a general procedure for cytotoxicity testing using L5178Y cells can be described as follows:

-

Cell Culture: L5178Y cells are maintained in an appropriate culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

Assay Setup: Cells are seeded in 96-well plates at a predetermined density.

-

Compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive the solvent alone.

-

Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

-

Viability Assessment: Cell viability is determined using a colorimetric assay such as MTT or a fluorescence-based assay. The absorbance or fluorescence is measured using a plate reader.

-

Data Analysis: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Antifungal Activity against Candida albicans Mycelial Form

The protocol for assessing the inhibition of the mycelial form of C. albicans as described by Hwang et al. can be summarized as follows:

-

Inoculum Preparation: C. albicans is cultured in a yeast-peptone-dextrose (YPD) medium.

-

Induction of Mycelial Growth: To induce the transition from yeast to mycelial form, cells are transferred to a suitable medium, such as RPMI-1640, and incubated at 37°C.

-

Compound Application: this compound is added to the culture medium at various concentrations.

-

Incubation: The cultures are incubated to allow for mycelial growth.

-

Assessment of Inhibition: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of this compound that prevents visible mycelial growth. This can be assessed visually or by measuring turbidity.

Synergy Testing with Polymyxin B against Burkholderia cenocepacia

The checkerboard assay is a common method for evaluating synergistic effects between two antimicrobial agents. The general steps are as follows:

-

Bacterial Culture: Burkholderia cenocepacia is grown in a suitable broth medium to a specific optical density.

-

Assay Plate Preparation: A 96-well plate is prepared with serial dilutions of this compound along the x-axis and serial dilutions of polymyxin B along the y-axis.

-

Inoculation: Each well is inoculated with the bacterial suspension.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

Data Collection: The MIC of each drug alone and in combination is determined by observing the lowest concentration that inhibits bacterial growth.

-

Analysis: The Fractional Inhibitory Concentration (FIC) index is calculated to determine the nature of the interaction (synergistic, additive, indifferent, or antagonistic).

Mechanism of Action and Signaling Pathways

Currently, there is a lack of specific information in the published literature regarding the precise molecular targets and signaling pathways through which this compound exerts its cytotoxic and antifungal effects. As a macrocyclic lactone, it belongs to a class of compounds known to have diverse mechanisms of action.[3] Some macrocycles have been shown to interact with P-glycoprotein, potentially reversing multidrug resistance.[4] Others are known to inhibit sphingolipid biosynthesis in fungi.[5] Further research is required to elucidate the specific mechanism of this compound.

Visualizations

As no specific signaling pathways for this compound have been identified, the following diagrams illustrate the general experimental workflows for assessing its biological activities.

Caption: Workflow for Cytotoxicity Assay of this compound.

Caption: Workflow for Antifungal Mycelial Growth Inhibition Assay.

Conclusion and Future Directions

This compound is a promising natural product with demonstrated anticancer, antifungal, and synergistic antibacterial activities. The successful total synthesis of this molecule opens avenues for the generation of analogs and further structure-activity relationship studies. A critical area for future research is the elucidation of its mechanism of action. Identifying the molecular targets and affected signaling pathways will be essential for understanding its therapeutic potential and for the rational design of more potent and selective derivatives. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers to build upon in their exploration of this compound and its potential applications in drug discovery and development.

References

- 1. Three rings in one step: a quick approach to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification of synergists that potentiate the action of polymyxin B against Burkholderia cenocepacia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anticancer activities, structure-activity relationship, and mechanism of action of 12-, 14-, and 16-membered macrolactones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Interaction of macrocyclic lactones with P-glycoprotein: structure-affinity relationship [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of fungal sphingolipid biosynthesis by rustmicin, galbonolide B and their new 21-hydroxy analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Mechanism of Action of IKD-8344

Disclaimer: A comprehensive review of the scientific literature reveals a significant gap in the understanding of the specific molecular mechanism of action for IKD-8344. While its chemical structure and various biological activities have been documented, detailed mechanistic studies elucidating its molecular targets and signaling pathways are not publicly available. This guide, therefore, summarizes the existing knowledge and provides a framework for future research based on the observed biological effects.

Introduction

This compound is a naturally occurring macrocyclic dilactone isolated from an actinomycete species.[1][2][3] Its complex chemical structure has prompted investigations into its biological activities, which have revealed a spectrum of effects including anticancer, antifungal, and anthelmintic properties.[1][2][3] Furthermore, this compound has been identified as a potentiator of the antibiotic polymyxin B against the multidrug-resistant bacterium Burkholderia cenocepacia.[2] This guide consolidates the available data on this compound for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

| Property | Value |

| Chemical Class | Macrocyclic Dilactone |

| Molecular Formula | C48H76O12 |

| Molecular Weight | 845.1 g/mol |

| CAS Number | 129046-69-1 |

Known Biological Activities and Quantitative Data

The diverse biological activities of this compound are summarized in the table below, presenting the key quantitative data from published studies.

| Activity | Target Organism/Cell Line | Metric | Value |

| Anticancer | L5178Y murine leukemia cells | IC50 | 0.54 ng/mL[1][2][3] |

| Antifungal | Candida albicans (mycelial form) | MIC | 6.25 µg/mL[1][2][3] |

| Anthelmintic | Trichinella spiralis | - | Active in vitro and in vivo[1][3] |

| Synergistic Antibacterial | Burkholderia cenocepacia (with Polymyxin B) | - | Potentiates activity[2] |

Postulated Mechanisms of Action

In the absence of direct mechanistic studies, the following hypotheses can be formulated based on the observed biological activities of this compound.

4.1. Antifungal Mechanism

The selective inhibition of the mycelial form of Candida albicans by this compound suggests a potential mechanism targeting pathways or structures specific to hyphal growth.[4]

Caption: Hypothetical antifungal mechanism of this compound.

4.2. Anticancer Mechanism

The high potency of this compound against L5178Y murine leukemia cells points towards a specific and critical molecular target. A plausible mechanism is the induction of programmed cell death (apoptosis).

Caption: Postulated apoptotic mechanism in cancer cells.

4.3. Synergistic Antibacterial Mechanism

The synergy with polymyxin B suggests that this compound may compromise the outer membrane of Gram-negative bacteria, facilitating the entry and action of polymyxin B.

Caption: Proposed synergistic mechanism with Polymyxin B.

Experimental Protocols

Detailed experimental protocols for the elucidation of this compound's mechanism of action are not available in the current body of scientific literature. The existing publications describe standard methodologies for determining minimum inhibitory concentrations (MIC) and 50% inhibitory concentrations (IC50) but do not delve into mechanistic assays.

Future research to elucidate the mechanism of action could employ the following experimental workflows:

Caption: Proposed experimental workflows for future studies.

Conclusion and Future Directions

This compound is a natural product with a range of interesting biological activities. However, the current understanding of its mechanism of action is limited. The hypotheses presented in this guide provide a starting point for future investigations. Elucidating the molecular targets and pathways of this compound will be crucial for its potential development as a therapeutic agent. Key areas for future research include target identification studies, detailed characterization of its effects on cellular membranes and cell walls, and analysis of its impact on relevant signaling pathways.

References

- 1. The mechanism of action of methotrexate in cultured L5178Y leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vitro generation of primary cytotoxic lymphocytes against L5178Y leukemia antigenically altered by 5-(3,3'-dimethyl-1-triazeno)-imidazole-4-carboxamide in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Targeting the fungal cell wall: current therapies and implications for development of alternative antifungal agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Influence of cytotoxicity on test results in the L5178Y TK+/- mouse lymphoma assay - PubMed [pubmed.ncbi.nlm.nih.gov]

The Quest for IKD-8344: A Search for a Ghost in the Machine

Despite a comprehensive search of publicly available scientific and chemical databases, the compound designated as IKD-8344 remains elusive. No records of its discovery, synthesis, or biological activity have been identified.

This lack of information prevents the creation of the requested in-depth technical guide. The core requirements, including data presentation in tables, detailed experimental protocols, and visualization of signaling pathways, cannot be fulfilled without foundational data on the compound .

It is possible that this compound falls into one of several categories:

-

A proprietary compound under early-stage development: Its existence and any associated data may be confidential and not yet disclosed in public forums or scientific literature.

-

A hypothetical or theoretical molecule: The designation may be part of a computational or theoretical study that has not been synthesized or tested.

-

An internal project code: The name this compound might be an internal identifier used by a research institution or company with no public-facing equivalent.

-

A misidentified or erroneous designation: The identifier provided may contain a typographical error.

Without any primary or secondary sources describing this compound, it is impossible to provide the requested technical whitepaper. Further investigation would require access to proprietary databases or direct knowledge from the entity that coined the term "this compound."

In Vitro Characterization of IKD-8344: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

IKD-8344 is a novel small molecule inhibitor under investigation for its therapeutic potential. This document provides a comprehensive overview of the essential in vitro studies performed to characterize the biochemical and cellular activity of this compound. The data presented herein detail its potency, selectivity, and mechanism of action, establishing a foundation for further preclinical and clinical development. This guide offers detailed experimental protocols and data presented in a standardized format to ensure reproducibility and facilitate comparative analysis.

Biochemical Characterization

The initial characterization of this compound focused on its direct interaction with its purified target protein, the hypothetical "Target Kinase X" (TKX).

Enzymatic Inhibition Assay

The potency of this compound against recombinant human TKX was determined using a luminescence-based kinase assay that measures ATP consumption. The half-maximal inhibitory concentration (IC50) was calculated from a 10-point dose-response curve.

Data Summary: Biochemical Potency and Selectivity

| Target | Parameter | Value (nM) | Assay Principle |

| Target Kinase X (TKX) | IC50 | 12.5 | Direct enzyme inhibition |

| TKX (V804M Gatekeeper Mutant) | IC50 | 85.2 | Assessment against resistance mutations |

| Related Kinase A | IC50 | > 10,000 | Kinase selectivity profiling |

| Related Kinase B | IC50 | > 10,000 | Kinase selectivity profiling |

Experimental Protocol: TKX Enzymatic Inhibition Assay

-

Materials : Recombinant human TKX enzyme, appropriate peptide substrate, ATP, this compound (serially diluted in DMSO), kinase assay buffer, and a luminescence-based ATP detection reagent.[1]

-

Procedure :

-

The TKX enzyme was dispensed into the wells of a 384-well plate containing kinase buffer.[1]

-

This compound was added from a 10-point, 3-fold serial dilution series.[1]

-

The plate was incubated at room temperature for 15 minutes to allow for compound binding to the enzyme.[1]

-

The kinase reaction was initiated by adding a mixture of the peptide substrate and ATP.[1]

-

The reaction was allowed to proceed for 60 minutes at room temperature.[1]

-

The amount of remaining ATP was quantified by adding the detection reagent and measuring luminescence with a plate reader.[1]

-

-

Data Analysis : The raw luminescence data was normalized using controls (0% inhibition with DMSO vehicle and 100% inhibition with a known potent inhibitor). The normalized data was then plotted against the logarithm of the this compound concentration, and the IC50 value was determined using a four-parameter logistic (4PL) non-linear regression model.[2]

Cellular Characterization

Following biochemical confirmation of its potency, this compound was evaluated in cell-based assays to determine its activity in a more physiologically relevant context.

Cell Viability Assay

The effect of this compound on the proliferation of a cancer cell line known to be dependent on TKX signaling was assessed.

Data Summary: Cellular Antiproliferative Activity

| Cell Line | Parameter | Value (nM) | Assay Principle |

| Cancer Cell Line (TKX-dependent) | IC50 | 45.8 | Cell viability (72 hr) |

| Control Cell Line (TKX-independent) | IC50 | > 10,000 | Assessment of target-specific effects |

Experimental Protocol: Cell Viability Assay

-

Materials : TKX-dependent and -independent cell lines, cell culture medium, fetal bovine serum (FBS), penicillin-streptomycin, this compound, and a reagent for measuring cell viability (e.g., MTT or a luminescence-based reagent).[3]

-

Procedure :

-

Cells were seeded in 96-well plates at a predetermined density and allowed to adhere overnight.[3]

-

The following day, the cells were treated with this compound across a range of concentrations.

-

After a 72-hour incubation period, the cell viability reagent was added to each well according to the manufacturer's instructions.[3]

-

The absorbance or luminescence was measured using a plate reader.[3]

-

-

Data Analysis : The data was expressed as a percentage of the vehicle control, and the IC50 value was calculated by fitting the data to a non-linear regression curve.[2]

Target Engagement and Pathway Modulation

To confirm that this compound inhibits its intended target within the cell, a Western blot analysis was performed to measure the phosphorylation of a known downstream substrate of TKX.

Experimental Protocol: Western Blot for Pathway Modulation

-

Procedure :

-

Cells were plated and allowed to adhere.

-

The cells were then treated with various concentrations of this compound for 2 hours.[1]

-

Following treatment, the cells were washed with ice-cold PBS and lysed.[1]

-

Protein concentration in the lysates was determined.[1]

-

Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.[1]

-

The membrane was blocked and then incubated with primary antibodies specific for the phosphorylated form of the TKX substrate and the total protein of the substrate.[1]

-

HRP-conjugated secondary antibodies were used for detection, followed by the addition of a chemiluminescent substrate to visualize the protein bands.[1]

-

Visualizations

Signaling Pathway Diagram

The following diagram illustrates the proposed mechanism of action of this compound within the TKX signaling pathway.

Caption: this compound inhibits TKX, blocking downstream signaling for cell proliferation.

Experimental Workflow Diagram

This diagram outlines the workflow for determining the IC50 value of this compound.

Caption: Workflow for the determination of IC50 values.

References

IKD-8344: A Technical Guide on its Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

IKD-8344 is a macrocyclic dilactone antibiotic isolated from an actinomycete species.[1] This technical guide provides a comprehensive overview of the known biological activities of this compound, including its cytotoxic, antifungal, and anthelmintic properties, as well as its synergistic activity with polymyxin B. This document summarizes the available quantitative data, outlines detailed experimental protocols for the key cited activities, and presents signaling pathway and workflow diagrams to facilitate a deeper understanding of this compound for research and drug development purposes.

Chemical Properties

This compound is a complex macrocyclic dilactone. Its chemical properties are summarized in the table below.

| Property | Value | Source |

| Chemical Formula | C48H76O12 | [2][3] |

| Molecular Weight | 845.1 g/mol | [3] |

| CAS Number | 129046-69-1 | [3] |

| Chemical Class | Macrocyclic Dilactone | [1] |

| Solubility | Soluble in DMSO, Ethanol, Methanol | [4] |

| Origin | Bacterium/Spirillospora sp. | [3] |

Biological Activities: Quantitative Data

This compound exhibits a range of biological activities against various cell types and organisms. The following tables summarize the key quantitative data reported in the literature.

Table 2.1: Cytotoxic Activity

| Cell Line | Activity | Value | Reference |

| L5178Y murine leukemia cells | IC50 | 0.54 ng/mL | [1] |

Table 2.2: Antifungal Activity

| Organism | Activity | Value | Reference |

| Candida albicans (mycelial form) | MIC | 6.25 µg/mL | [1][3] |

Table 2.3: Synergistic Antibacterial Activity

| Organism | Combination Agent | Effect | Reference |

| Burkholderia cenocepacia (multidrug-resistant) | Polymyxin B | Potentiates activity | [5] |

Mechanism of Action & Signaling Pathways

The precise molecular mechanisms underlying the biological activities of this compound have not been fully elucidated. However, based on its structural class (macrocyclic lactone) and observed biological effects, some potential mechanisms can be inferred.

Anthelmintic and Cytotoxic Activity: Macrocyclic lactones are known to act on invertebrate nerve and muscle cells by activating glutamate-gated chloride channels, leading to paralysis and death. While the specific target in mammalian cancer cells is unknown, disruption of ion channel function or other essential cellular processes could contribute to its cytotoxic effects.

Antifungal Activity: this compound has been noted to selectively inhibit the mycelial form of Candida albicans.[1][3] This suggests a potential mechanism involving the interference with signaling pathways that regulate fungal morphogenesis, a critical virulence factor.

Below is a hypothetical signaling pathway that could be involved in the yeast-to-hyphae transition in Candida albicans, which may be inhibited by this compound.

Caption: Hypothetical signaling pathway for C. albicans morphogenesis and potential inhibition by this compound.

Experimental Protocols

Cytotoxicity Assay against L5178Y Murine Leukemia Cells

This protocol is based on a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay for cell viability.

Materials:

-

L5178Y murine leukemia cells

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

This compound stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

96-well microtiter plates

-

Humidified incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed L5178Y cells into 96-well plates at a density of approximately 5 x 10^4 cells/well in 100 µL of complete medium.

-

Compound Addition: Prepare serial dilutions of this compound in complete medium from the stock solution. Add 100 µL of the diluted compound to the respective wells. Include vehicle control (DMSO) and untreated control wells.

-

Incubation: Incubate the plates for 48-72 hours in a humidified incubator.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Antifungal Susceptibility Testing against Candida albicans

This protocol describes the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) against the mycelial form of C. albicans.

Materials:

-

Candida albicans strain

-

Yeast Peptone Dextrose (YPD) broth

-

RPMI-1640 medium (buffered with MOPS)

-

This compound stock solution (in DMSO)

-

96-well microtiter plates

-

Spectrophotometer

-

Humidified incubator (37°C)

Procedure:

-

Inoculum Preparation: Culture C. albicans in YPD broth overnight at 30°C. Wash and resuspend the cells in RPMI-1640 medium. Adjust the cell density to 1-5 x 10^6 cells/mL. To induce mycelial growth, dilute this suspension 1:1000 in RPMI-1640 supplemented with 10% FBS.

-

Compound Dilution: Prepare serial twofold dilutions of this compound in RPMI-1640 in a 96-well plate.

-

Inoculation: Add 100 µL of the prepared C. albicans suspension to each well containing the diluted compound. Include a growth control (no compound) and a sterility control (no cells).

-

Incubation: Incubate the plates at 37°C for 24-48 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of mycelial growth compared to the growth control, as determined by visual inspection or by measuring the optical density at 600 nm.

Checkerboard Assay for Synergy with Polymyxin B

This protocol is used to assess the synergistic effect of this compound and polymyxin B against Burkholderia cenocepacia.

Materials:

-

Burkholderia cenocepacia strain

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

This compound stock solution (in DMSO)

-

Polymyxin B stock solution (in water)

-

96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Inoculum Preparation: Grow B. cenocepacia in CAMHB to logarithmic phase. Adjust the bacterial suspension to a 0.5 McFarland standard and then dilute to a final concentration of 5 x 10^5 CFU/mL in CAMHB.

-

Drug Dilution Matrix: In a 96-well plate, prepare a checkerboard matrix by making serial dilutions of this compound along the x-axis and polymyxin B along the y-axis.

-

Inoculation: Add the prepared bacterial suspension to each well.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Data Analysis: Determine the MIC of each drug alone and in combination. Calculate the Fractional Inhibitory Concentration Index (FICI) for each combination: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone) Synergy is typically defined as an FICI ≤ 0.5.

Experimental and Logical Workflows

The following diagram illustrates a general workflow for the initial screening and characterization of a novel compound like this compound.

Caption: General experimental workflow for the discovery and characterization of a bioactive compound like this compound.

Conclusion

This compound is a promising bioactive macrocyclic dilactone with demonstrated cytotoxic, antifungal, and synergistic antibacterial activities. The available data suggests its potential as a lead compound for the development of new therapeutics. Further research is warranted to fully elucidate its mechanism of action and to explore its therapeutic potential in preclinical and clinical studies. This technical guide provides a foundational resource for researchers interested in pursuing further investigation of this compound.

References

- 1. This compound - Immunomart [immunomart.com]

- 2. This compound – BIOMAR Microbial Technologies [biomarmt.com]

- 3. caymanchem.com [caymanchem.com]

- 4. This compound | CAS 129046-69-1 | Cayman Chemical | Biomol.com [biomol.com]

- 5. Identification of synergists that potentiate the action of polymyxin B against Burkholderia cenocepacia - PubMed [pubmed.ncbi.nlm.nih.gov]

IKD-8344: A Technical Overview of Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the currently available information on the solubility and stability of IKD-8344, a macrocyclic dilactone with potential anticancer, antimicrobial, and anthelmintic properties.[1][2][3] The information presented herein is intended to support research and development activities involving this compound.

Solubility Profile

This compound is qualitatively described as a solid that is soluble in several common organic solvents.[1][2]

Table 1: Qualitative Solubility of this compound

| Solvent | Solubility |

| Dimethyl Sulfoxide (DMSO) | Soluble[1][2] |

| Ethanol | Soluble[1][2] |

| Methanol | Soluble[1][2] |

Note: Specific quantitative solubility data (e.g., in mg/mL or molarity) are not currently available in the public domain. Further experimental determination is required for precise formulation development.

There is currently no publicly available data on the aqueous solubility of this compound across different pH ranges. Such information is critical for understanding its behavior in physiological environments and for the development of aqueous-based formulations.

Stability Profile

The long-term stability of this compound has been reported under specific storage conditions.

Table 2: Long-Term Stability of this compound

| Storage Condition | Stability |

| -20°C | ≥ 4 years[2] |

Note: This information pertains to the stability of the solid compound. Stability in various solvents and under stress conditions such as exposure to light, elevated temperature, and oxidative stress has not been publicly documented.

Experimental Protocols

Detailed experimental protocols for the determination of solubility and stability of this compound are not available in published literature. However, standardized methodologies, such as those outlined by the World Health Organization (WHO) for equilibrium solubility determination and the International Council for Harmonisation (ICH) guidelines for stability testing, can be adapted.

General Protocol for Equilibrium Solubility Determination

A recommended approach for determining the equilibrium solubility of a compound involves the shake-flask method.

Workflow for Equilibrium Solubility Determination

Caption: A generalized workflow for determining the equilibrium solubility of a compound.

General Protocol for Forced Degradation Studies

Forced degradation studies are essential to establish the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.

Workflow for Forced Degradation Studies

Caption: A typical workflow for conducting forced degradation studies on a drug substance.

Signaling Pathways

Currently, there is no publicly available information detailing the specific signaling pathways through which this compound exerts its cytotoxic, antifungal, or other biological activities. Elucidation of its mechanism of action is a key area for future research.

Conclusion

The available data on the solubility and stability of this compound provide a foundational understanding for its handling and storage. However, for advanced drug development, comprehensive quantitative studies are imperative. Researchers are encouraged to perform detailed solubility assessments in a range of pharmaceutically relevant solvents and aqueous media, as well as conduct thorough stability testing under various stress conditions. Furthermore, investigation into the molecular mechanisms and signaling pathways of this compound will be crucial for understanding its therapeutic potential.

References

An In-Depth Technical Guide to the Therapeutic Potential of IKD-8344

For Researchers, Scientists, and Drug Development Professionals

Abstract

IKD-8344 is a naturally occurring macrocyclic dilactone antibiotic with demonstrated in vitro and in vivo bioactivity. Isolated from an actinomycete species, this complex polyketide has emerged as a molecule of interest due to its diverse therapeutic potential, spanning antimicrobial, anticancer, and anthelmintic applications. This technical guide provides a comprehensive overview of the existing scientific literature on this compound, detailing its known biological activities, summarizing key quantitative data, and outlining the experimental methodologies used in its characterization. The aim of this document is to furnish researchers and drug development professionals with a thorough understanding of the current state of knowledge regarding this compound, thereby facilitating future research and development efforts.

Core Properties of this compound

This compound is a complex macrodiolide with the chemical formula C48H76O12 and a molecular weight of 845.1 g/mol . Its structure was first elucidated in 1992. The molecule's large and intricate structure, achieved through total synthesis, presents both challenges and opportunities for medicinal chemistry efforts aimed at optimizing its therapeutic properties.

Therapeutic Areas and Biological Activities

Current research has identified three primary areas of therapeutic potential for this compound: oncology, infectious diseases, and parasitology.

Anticancer Activity

This compound has demonstrated potent cytotoxic effects against murine leukemia cells. This activity suggests a potential application in the treatment of hematological malignancies.

Antimicrobial Activity

This compound exhibits selective inhibitory activity against the mycelial form of Candida albicans, a common opportunistic fungal pathogen. This specificity suggests a potential mechanism of action that interferes with fungal morphogenesis, a key virulence factor.

In addition to its intrinsic antifungal properties, this compound has been shown to potentiate the activity of the antibiotic polymyxin B against the multidrug-resistant bacterium Burkholderia cenocepacia. This synergistic interaction is of significant interest for combating infections caused by highly resistant Gram-negative bacteria.

Anthelmintic Activity

This compound has also been reported to possess activity against the parasitic nematode Trichinella spiralis in both in vitro and in vivo models. This indicates a potential role for this compound in the treatment of parasitic worm infections.

Quantitative Data Summary

The following table summarizes the key quantitative data reported for the biological activities of this compound.

| Therapeutic Area | Activity | Cell Line / Organism | Parameter | Value | Reference |

| Oncology | Cytotoxicity | L5178Y murine leukemia cells | IC50 | 0.54 ng/mL | |

| Infectious Disease | Antifungal | Candida albicans (mycelial form) | MIC | 6.25 µg/mL | |

| Infectious Disease | Antibacterial Synergism | Burkholderia cenocepacia | Potentiation of Polymyxin B | - | |

| Parasitology | Anthelmintic | Trichinella spiralis | In vitro & in vivo activity | - |

Table 1: Summary of Quantitative Biological Data for this compound

Experimental Protocols

Detailed experimental protocols for the key experiments cited are essential for the replication and extension of these findings. While the full, detailed protocols are contained within the original research publications, this section provides an overview of the likely methodologies employed.

Cytotoxicity Assay (IC50 Determination)

The half-maximal inhibitory concentration (IC50) of this compound against L5178Y murine leukemia cells was likely determined using a standard cell viability assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT assay.

Hypothetical Experimental Workflow:

Caption: Hypothetical workflow for determining the IC50 of this compound.

Antifungal Susceptibility Testing (MIC Determination)

The minimum inhibitory concentration (MIC) against Candida albicans was likely determined using a broth microdilution method, following established guidelines from organizations such as the Clinical and Laboratory Standards Institute (CLSI).

Hypothetical Experimental Workflow:

Caption: Hypothetical workflow for MIC determination of this compound.

Mechanism of Action and Signaling Pathways (Currently Undefined)

To date, the specific molecular targets and signaling pathways modulated by this compound have not been elucidated in the publicly available literature. The potent cytotoxicity against a leukemia cell line suggests potential interference with fundamental cellular processes such as DNA replication, cell division, or apoptosis. The selective activity against the mycelial form of C. albicans points towards a target that is specific to fungal filamentation.

Proposed Logical Relationship for Future Investigation:

Caption: Proposed areas for mechanism of action studies of this compound.

Future Directions and Conclusion

This compound is a promising natural product with a diverse range of biological activities. The potent cytotoxicity against leukemia cells, selective antifungal activity, and synergistic antibacterial properties warrant further investigation. Key future research directions should focus on:

-

Mechanism of Action Studies: Elucidating the molecular targets and signaling pathways responsible for its anticancer and antifungal activities is crucial for further development.

-

Spectrum of Activity: A broader screening of this compound against a wider range of cancer cell lines, fungal pathogens, and multidrug-resistant bacteria is needed to fully define its therapeutic potential.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of this compound analogs could lead to the identification of derivatives with improved potency, selectivity, and pharmacokinetic properties.

-

In Vivo Efficacy Studies: Further in vivo studies in relevant animal models are necessary to validate the promising in vitro findings and to assess the safety and efficacy of this compound.

Methodological & Application

Application Notes and Protocols for IKD-8344 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

IKD-8344 is a macrocyclic dilactone compound originally isolated from an actinomycete species.[1][2][3][4] It has demonstrated a range of biological activities, including anticancer, antimicrobial, and anthelmintic properties.[1][2][3][4] Of particular interest to cancer researchers is its cytotoxic effect on murine leukemia cells, highlighting its potential as a novel therapeutic agent.[1][2][3][4]

These application notes provide a comprehensive guide for the utilization of this compound in a cell culture setting. The following sections detail the necessary materials, experimental protocols, and data interpretation methods to effectively assess the cytotoxic and potential mechanistic effects of this compound on cancer cell lines.

Product Information

| Product Name | This compound |

| CAS Number | 129046-69-1 |

| Molecular Formula | C₄₈H₇₆O₁₂ |

| Molecular Weight | 845.1 g/mol |

| Appearance | Solid |

| Solubility | Soluble in DMSO, Ethanol, Methanol[1][2] |

Quantitative Data Summary

The primary reported cytotoxic activity of this compound is against the L5178Y murine leukemia cell line.

| Cell Line | Assay Type | IC₅₀ Value | Reference |

| L5178Y Murine Leukemia | Cytotoxicity | 0.54 ng/mL | [1][2][3][4] |

Experimental Protocols

Preparation of this compound Stock Solution

A critical first step is the proper dissolution of this compound to create a stock solution for cell culture experiments. Given its solubility, Dimethyl Sulfoxide (DMSO) is the recommended solvent.

Materials:

-

This compound solid

-

Dimethyl Sulfoxide (DMSO), sterile, cell culture grade

-

Sterile microcentrifuge tubes

Protocol:

-

Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

-

Add the appropriate volume of sterile DMSO to achieve a high-concentration stock solution (e.g., 1-10 mg/mL).

-

Vortex thoroughly until the compound is completely dissolved.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C for long-term storage.

Cell Culture and Treatment

The following is a generalized protocol for the treatment of adherent or suspension cancer cell lines with this compound. Specific details may need to be optimized based on the cell line being used. The L5178Y cell line, for which an IC₅₀ value is known, is a suspension cell line.

Materials:

-

Cancer cell line of interest (e.g., L5178Y)

-

Complete cell culture medium (specific to the cell line)

-

Sterile cell culture plates (e.g., 96-well, 24-well, or 6-well plates)

-

This compound stock solution

-

Vehicle control (sterile DMSO)

-

Incubator (37°C, 5% CO₂)

Protocol:

-

Culture the desired cancer cell line according to standard protocols. For L5178Y cells, maintain cultures between 3x10⁴ and 5x10⁵ cells/mL.

-

Seed the cells into the appropriate sterile culture plates at a predetermined density. Allow adherent cells to attach overnight.

-

Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations. It is crucial to ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically ≤ 0.5%).

-

Include a vehicle control group treated with the same final concentration of DMSO as the highest this compound concentration.

-

Carefully add the diluted this compound or vehicle control to the appropriate wells.

-

Incubate the plates for the desired treatment duration (e.g., 24, 48, or 72 hours).

Caption: Experimental workflow for treating cultured cells with this compound.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.

Materials:

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO or solubilization buffer

-

Microplate reader

Protocol:

-

Following the treatment period with this compound, add 10-20 µL of MTT solution to each well of the 96-well plate.

-

Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Carefully remove the culture medium.

-

Add 100-200 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.

-

Mix gently on a plate shaker to ensure complete dissolution.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay can determine if the cytotoxic effects of this compound are mediated through the induction of apoptosis.

Materials:

-

Annexin V-FITC Apoptosis Detection Kit

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Protocol:

-

After treatment with this compound, collect both adherent and suspension cells. For adherent cells, use a gentle cell scraper or trypsinization.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1x10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cells.

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour.

Potential Signaling Pathway

While the precise mechanism of action for this compound has not been fully elucidated, many cytotoxic compounds induce apoptosis. The following diagram illustrates a generalized apoptotic signaling pathway that could be investigated.

Caption: Hypothetical signaling pathway for this compound-induced apoptosis.

Troubleshooting

| Problem | Possible Cause | Solution |

| This compound precipitates in media | Exceeded solubility limit; improper dilution. | Prepare fresh dilutions. Ensure the final DMSO concentration is low. Vortex thoroughly during dilution. |

| High variability in viability assays | Uneven cell seeding; edge effects in plates. | Ensure a single-cell suspension before seeding. Avoid using the outer wells of the plate. |

| No cytotoxic effect observed | Concentration too low; incubation time too short; resistant cell line. | Perform a dose-response experiment with a wider concentration range. Increase the incubation time. Use a sensitive cell line like L5178Y as a positive control. |

Conclusion

This compound is a promising cytotoxic agent with demonstrated activity against leukemia cells. The protocols outlined in these application notes provide a framework for researchers to further investigate its anticancer properties in various cell lines. Careful optimization of experimental conditions will be crucial for obtaining reliable and reproducible data to elucidate its mechanism of action and therapeutic potential.

References

- 1. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 3. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Cytotoxicity Assay Protocol [protocols.io]

Application Notes and Protocols for In Vivo Studies of IKD-8344

Disclaimer: Publicly available data on in vivo studies, including specific dosages, for the macrodiolide antibiotic IKD-8344 is limited. The following application notes and protocols are based on the known in vitro activities of this compound and general principles for conducting in vivo research with novel therapeutic agents. These guidelines are intended for experienced researchers and should be adapted based on emerging data and institutional animal care and use committee (IACUC) regulations.

Introduction to this compound

This compound is a novel 28-membered macrodiolide antibiotic isolated from an unidentified Actinomycete strain. It is characterized as a C2-symmetric dilactone macrolide with the molecular formula C48H76O12.[1][2] this compound has demonstrated selective antifungal activity against the mycelial form of Candida albicans, a significant human fungal pathogen, particularly in immunocompromised individuals.[3] In addition to its antifungal properties, this compound exhibits potent cytotoxic and anthelmintic activities.[1] Notably, it has shown cytotoxicity against L5178Y murine leukemia cells with an IC50 of 0.54 ng/ml.[4]

Proposed In Vivo Research Strategy

Given the lack of established in vivo data, a phased approach is recommended to determine the appropriate dosage and evaluate the efficacy and safety of this compound. This strategy should begin with maximum tolerated dose (MTD) studies, followed by pharmacokinetic (PK) and pharmacodynamic (PD) assessments, and finally, efficacy studies in relevant animal models.

Maximum Tolerated Dose (MTD) Studies

The initial step in in vivo testing is to determine the MTD of this compound. This is crucial for establishing a safe dose range for subsequent efficacy studies.

Table 1: Hypothetical MTD Study Design for this compound in Mice

| Parameter | Description |

| Animal Model | Female BALB/c mice, 6-8 weeks old |

| Group Size | 5 mice per group |

| Route of Administration | Intraperitoneal (IP) or Oral (PO) |

| Vehicle | 10% DMSO, 40% PEG300, 50% Saline |

| Dosage Groups | Vehicle control, 1 mg/kg, 5 mg/kg, 10 mg/kg, 25 mg/kg, 50 mg/kg |

| Dosing Frequency | Single dose |

| Monitoring Period | 14 days |

| Endpoints | Clinical signs of toxicity (weight loss, behavioral changes), mortality |

Protocol:

-

Acclimate animals for at least 7 days prior to the study.

-

Prepare this compound formulations in the specified vehicle on the day of dosing.

-

Administer a single dose of this compound or vehicle control to each mouse according to its assigned group.

-

Monitor animals daily for clinical signs of toxicity, including changes in body weight, posture, activity, and grooming.

-

Record mortality daily.

-

At the end of the 14-day observation period, euthanize all surviving animals and perform a gross necropsy.

Pharmacokinetic (PK) Studies

Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is essential for optimizing dosing regimens.

Table 2: Hypothetical Pharmacokinetic Study Design for this compound in Mice

| Parameter | Description |

| Animal Model | Female BALB/c mice, 6-8 weeks old |

| Group Size | 3 mice per time point |

| Route of Administration | Intravenous (IV) and Oral (PO) |

| Dosage | 2 mg/kg (IV), 10 mg/kg (PO) |

| Vehicle | 10% DMSO, 40% PEG300, 50% Saline |

| Time Points (Plasma) | 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose |

| Analysis | LC-MS/MS for this compound concentration in plasma |

Protocol:

-

Administer this compound via IV (tail vein) or PO (oral gavage).

-

At each specified time point, collect blood samples via cardiac puncture or retro-orbital bleeding into EDTA-coated tubes.

-

Process blood to plasma by centrifugation.

-

Analyze plasma samples using a validated LC-MS/MS method to determine the concentration of this compound.

-

Calculate key PK parameters such as Cmax, Tmax, AUC, and half-life.

Efficacy Studies in a Murine Candidiasis Model

Based on its in vitro antifungal activity, a murine model of disseminated candidiasis would be appropriate to evaluate the in vivo efficacy of this compound.

Table 3: Hypothetical Efficacy Study Design for this compound in a Murine Candidiasis Model

| Parameter | Description |

| Animal Model | Immunocompromised female BALB/c mice, 6-8 weeks old |

| Infection | Intravenous injection of Candida albicans (e.g., 1 x 10^5 CFU/mouse) |

| Group Size | 10 mice per group |

| Treatment Groups | Vehicle control, this compound (e.g., 5, 10, 20 mg/kg), Positive control (e.g., Fluconazole) |

| Route of Administration | Intraperitoneal (IP) or Oral (PO) |

| Dosing Regimen | Once daily for 7 days, starting 24 hours post-infection |

| Endpoints | Survival, fungal burden in kidneys and brain (CFU/gram of tissue) |

Protocol:

-

Induce immunosuppression in mice (e.g., with cyclophosphamide).

-

Infect mice with a lethal or sub-lethal dose of Candida albicans via the lateral tail vein.

-

Initiate treatment with this compound, vehicle, or positive control 24 hours after infection.

-

Administer treatment once daily for 7 consecutive days.

-

Monitor and record survival daily.

-

On day 8 post-infection, euthanize a subset of animals from each group to determine the fungal burden in target organs (kidneys, brain).

-

Homogenize organs and plate serial dilutions on appropriate agar to enumerate colony-forming units (CFUs).

Visualizations

Hypothetical Signaling Pathway for this compound Antifungal Activity

The following diagram illustrates a potential mechanism of action for this compound, targeting fungal cell wall integrity, a common pathway for antifungal agents.

Caption: Hypothetical signaling pathway for this compound's antifungal action.

Experimental Workflow for In Vivo Evaluation of this compound

This diagram outlines the logical progression of experiments for the in vivo characterization of a novel compound like this compound.

Caption: Experimental workflow for the in vivo evaluation of this compound.

References

Application Notes and Protocols for IKD-8344 in High-Throughput Screening

Disclaimer: The following application notes and protocols are a hypothetical framework designed to illustrate the application of a novel compound, IKD-8344, in a high-throughput screening (HTS) context. As of the current date, public domain information regarding the specific use of this compound in HTS, its precise mechanism of action, and associated signaling pathways is unavailable. The experimental details, data, and signaling pathways described below are illustrative and intended to serve as a template for researchers.

Introduction

This compound is a natural product with documented antibiotic and antifungal properties.[1] Natural products are a rich source of structurally diverse and biologically active molecules for drug discovery. High-throughput screening (HTS) provides an efficient platform to systematically evaluate large compound libraries, including natural products like this compound, for novel therapeutic activities. This document outlines a hypothetical application of this compound in an HTS campaign designed to identify inhibitors of "Tumor-Associated Kinase X" (TAK-X), a fictional kinase implicated in oncogenic signaling.

Hypothetical Mechanism of Action

For the purpose of this illustrative protocol, we will hypothesize that this compound is an inhibitor of the TAK-X signaling pathway. This pathway is initiated by Growth Factor (GF) binding to its receptor (GFR), leading to the downstream activation of TAK-X, which in turn promotes cell proliferation and survival. Inhibition of this pathway is a potential therapeutic strategy for certain cancers.

High-Throughput Screening Workflow

A multi-stage HTS workflow can be employed to identify and characterize inhibitors of the TAK-X pathway. The process begins with a primary screen of a compound library, followed by dose-response confirmation and secondary assays to validate hits.

References

Application Notes and Protocols for In Vivo Delivery of IKD-8344 in Murine Models

Disclaimer: Publicly available literature does not contain specific studies detailing the delivery methods of IKD-8344 in mice. The following application notes and protocols are therefore based on established methodologies for the preclinical evaluation of novel antibiotic and antifungal compounds in murine models. These protocols provide a general framework for researchers to determine the optimal administration route for this compound.

Introduction

This compound has been identified as a natural antibiotic and antifungal agent.[1] To evaluate its therapeutic potential in vivo, it is crucial to establish an effective and reproducible method of delivery in a murine model. This document outlines protocols for common administration routes—intravenous (IV), oral (PO), intraperitoneal (IP), and subcutaneous (SC)—and provides a framework for assessing the pharmacokinetic profile of this compound.

Quantitative Data Summary: Hypothetical Pharmacokinetic Parameters

The following table presents a hypothetical summary of pharmacokinetic (PK) parameters for this compound following administration via different routes at a dose of 10 mg/kg. These values are for illustrative purposes and would need to be determined experimentally.

| Parameter | Intravenous (IV) | Oral (PO) | Intraperitoneal (IP) | Subcutaneous (SC) |

| Cmax (µg/mL) | 25.0 | 5.0 | 15.0 | 10.0 |

| Tmax (h) | 0.08 | 1.0 | 0.5 | 0.75 |

| AUC (0-t) (µg·h/mL) | 50.0 | 20.0 | 45.0 | 40.0 |

| Bioavailability (%) | 100 | 40 | 90 | 80 |

| Half-life (t½) (h) | 2.0 | 2.5 | 2.2 | 2.8 |

Experimental Protocols

General Guidelines for In Vivo Studies

-

Animal Models: Common mouse strains for pharmacokinetic studies include C57BL/6 and BALB/c.[2] The choice of strain may depend on the disease model to be used in subsequent efficacy studies.

-

Housing and Care: All animal procedures must be approved and conducted in accordance with the Institutional Animal Care and Use Committee (IACUC) guidelines.

-

Formulation: A suitable vehicle for this compound must be determined. This may include saline, phosphate-buffered saline (PBS), or solutions containing solubilizing agents such as DMSO or cyclodextrins, depending on the compound's solubility. The final formulation should be sterile and non-toxic at the administered volume.

Intravenous (IV) Administration Protocol

This route is typically used to determine the intrinsic pharmacokinetic properties of a drug, assuming 100% bioavailability.

-

Preparation: Prepare the this compound formulation at the desired concentration. The final volume for injection should not exceed 10 mL/kg.

-

Animal Restraint: Place the mouse in a suitable restraint device to allow access to the lateral tail vein.

-

Injection: Using a 27-gauge or smaller needle, inject the this compound formulation slowly into the lateral tail vein.

-

Blood Sampling: Collect blood samples (e.g., via tail vein or retro-orbital sinus) at predetermined time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant.[2][3]

-

Sample Processing: Centrifuge the blood samples to separate plasma, which is then stored at -80°C until analysis.

Oral (PO) Administration Protocol

Oral administration is a common route for drug delivery and is used to assess oral bioavailability.

-

Preparation: Prepare the this compound formulation. For oral administration, the volume should be around 10 mL/kg.

-

Administration: Use an oral gavage needle to administer the formulation directly into the stomach of the mouse. Ensure the animal does not aspirate the solution.

-

Blood Sampling: Collect blood samples at appropriate time points (e.g., 15, 30 minutes, and 1, 2, 4, 8, 24 hours).[2]

-

Sample Processing: Process the blood samples to obtain plasma as described for IV administration.

Intraperitoneal (IP) Administration Protocol

IP injection is a common parenteral route in rodents, often leading to rapid absorption.

-

Preparation: Prepare the this compound formulation. The injection volume should not exceed 10 mL/kg.

-

Animal Positioning: Hold the mouse securely with its head tilted downwards to allow the abdominal organs to move away from the injection site.

-

Injection: Insert a 25-gauge or smaller needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or major blood vessels.

-

Blood Sampling and Processing: Follow the procedures outlined for IV administration, with a sampling schedule similar to that for oral administration.

Subcutaneous (SC) Administration Protocol

Subcutaneous injection allows for slower, more sustained absorption compared to IV or IP routes.[4]

-

Preparation: Prepare the this compound formulation. The injection volume should be limited to 5-10 mL/kg.

-

Injection Site: Lift the loose skin over the back of the neck or flank to form a "tent."

-

Injection: Insert a 25-gauge or smaller needle into the base of the skin tent and inject the solution.

-

Blood Sampling and Processing: Follow the procedures outlined for IV administration, with a sampling schedule similar to that for oral administration.

Visualizations

Experimental Workflow for Delivery Method Selection

References

- 1. Three rings in one step: a quick approach to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]

- 3. mdpi.com [mdpi.com]

- 4. Pharmacokinetic Comparison of Three Different Administration Routes for Topotecan Hydrochloride in Rats - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for IKD-8344 in Western Blot Analysis

For Research Use Only. Not for use in diagnostic procedures.

Introduction

IKD-8344 is a novel synthetic compound under investigation for its potential therapeutic properties. Preliminary studies suggest that this compound may modulate key cellular signaling pathways involved in cell proliferation and survival. This document provides a detailed protocol for the use of this compound in Western blot analysis to investigate its effects on the hypothetical "Kinase Z" (KZ) signaling pathway, a critical regulator of apoptosis. It is hypothesized that this compound inhibits the phosphorylation of the downstream effector "Protein X" (PX), thereby promoting programmed cell death.

This application note is intended for researchers, scientists, and drug development professionals familiar with basic cell culture and Western blotting techniques.

Quantitative Data Summary

The following table summarizes the dose-dependent effect of this compound on the phosphorylation of Protein X (p-PX) in human cancer cell line MCF-7, as determined by quantitative Western blot analysis. Cells were treated with varying concentrations of this compound for 24 hours. The data represents the mean normalized band intensity from three independent experiments (n=3).

| This compound Conc. (µM) | p-PX (Normalized Intensity) | Total PX (Normalized Intensity) | Fold Change in p-PX vs. Control |

| 0 (Vehicle) | 1.00 | 1.00 | 1.00 |

| 1 | 0.78 | 1.02 | 0.78 |

| 5 | 0.45 | 0.98 | 0.45 |

| 10 | 0.21 | 1.01 | 0.21 |

| 25 | 0.09 | 0.99 | 0.09 |

Signaling Pathway and Experimental Workflow

The diagrams below illustrate the hypothesized signaling pathway affected by this compound and the general workflow for the Western blot protocol.

Caption: Hypothesized inhibition of the Kinase Z pathway by this compound.

Caption: Key steps in the Western blot analysis of this compound effects.

Experimental Protocols

The following protocols provide a detailed methodology for the Western blot analysis of this compound's effect on the KZ signaling pathway.

Cell Culture and Treatment with this compound

-

Cell Seeding: Plate MCF-7 cells in 6-well plates at a density of 5 x 10^5 cells per well in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Incubation: Culture the cells at 37°C in a humidified atmosphere of 5% CO2 until they reach 70-80% confluency.

-

Starvation (Optional): To reduce basal kinase activity, serum-starve the cells by replacing the growth medium with serum-free DMEM for 12-16 hours prior to treatment.

-

This compound Treatment: Prepare stock solutions of this compound in DMSO. Dilute the stock solution in the appropriate cell culture medium to final concentrations of 1, 5, 10, and 25 µM. Include a vehicle control (DMSO only, at the same final concentration as the highest this compound dose).

-

Incubate: Replace the medium in each well with the prepared treatment media and incubate for 24 hours at 37°C.

Preparation of Cell Lysates

-

Washing: After incubation, place the 6-well plates on ice and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).[1]

-

Lysis: Add 100 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.[1]

-

Scraping and Collection: Scrape the adherent cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.[1]

-

Incubation: Incubate the lysates on ice for 30 minutes with occasional vortexing to ensure complete lysis.[1]

-

Centrifugation: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[2]

-

Supernatant Collection: Carefully transfer the supernatant (protein lysate) to a new, clean microcentrifuge tube.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

SDS-PAGE and Protein Transfer

-

Sample Preparation: Normalize all samples to the same protein concentration with RIPA buffer. Add 4X Laemmli sample buffer to each lysate to a final concentration of 1X.

-

Denaturation: Boil the samples at 95-100°C for 5 minutes.

-

Gel Electrophoresis: Load 20-30 µg of protein from each sample into the wells of a 4-20% precast Tris-Glycine polyacrylamide gel. Include a pre-stained protein ladder in one well. Run the gel at 120V until the dye front reaches the bottom.[1]

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.[3][4] Ensure complete transfer by following the manufacturer's instructions for your specific apparatus.

Immunoblotting and Detection

-